molecular formula C15H19ClN2O3 B5593814 ethyl 4-[2-(4-chlorophenyl)acetyl]piperazine-1-carboxylate

ethyl 4-[2-(4-chlorophenyl)acetyl]piperazine-1-carboxylate

Cat. No.: B5593814
M. Wt: 310.77 g/mol
InChI Key: QJFPIEHRLDXLGG-UHFFFAOYSA-N
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Description

Ethyl 4-[2-(4-chlorophenyl)acetyl]piperazine-1-carboxylate is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[2-(4-chlorophenyl)acetyl]piperazine-1-carboxylate typically involves the reaction of 4-chlorophenylacetic acid with piperazine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the intermediate 4-[2-(4-chlorophenyl)acetyl]piperazine. This intermediate is then esterified with ethanol in the presence of a catalyst like sulfuric acid to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[2-(4-chlorophenyl)acetyl]piperazine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 4-[2-(4-chlorophenyl)acetyl]piperazine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 4-[2-(4-chlorophenyl)acetyl]piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to receptors or enzymes, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, leading to its anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-[2-(4-fluorophenyl)acetyl]piperazine-1-carboxylate
  • Ethyl 4-[2-(4-bromophenyl)acetyl]piperazine-1-carboxylate
  • Ethyl 4-[2-(4-methylphenyl)acetyl]piperazine-1-carboxylate

Uniqueness

Ethyl 4-[2-(4-chlorophenyl)acetyl]piperazine-1-carboxylate is unique due to the presence of the 4-chlorophenyl group, which imparts distinct chemical and biological properties. This substitution can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

ethyl 4-[2-(4-chlorophenyl)acetyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19ClN2O3/c1-2-21-15(20)18-9-7-17(8-10-18)14(19)11-12-3-5-13(16)6-4-12/h3-6H,2,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJFPIEHRLDXLGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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